2-Azabicyclo[2.2.1]hept-5-ene hydrochloride
Description
2-Azabicyclo[2.2.1]hept-5-ene hydrochloride is a bicyclic amine hydrochloride salt characterized by a strained [2.2.1] bicyclic framework with a nitrogen atom at the 2-position. Its molecular formula is C₆H₁₀N·HCl, and it has a molecular weight of 147.62 g/mol (estimated from ). The compound’s rigid structure and stereochemical properties make it a valuable synthon in medicinal chemistry, particularly for synthesizing ligands targeting nicotinic acetylcholine (nACh) and serotonin (5-HT₇) receptors . Key physical properties include a density of 1.006 g/cm³, boiling point of 137.6°C, and flash point of 33.3°C .
Properties
IUPAC Name |
2-azabicyclo[2.2.1]hept-5-ene;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N.ClH/c1-2-6-3-5(1)4-7-6;/h1-2,5-7H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWSHTRITJEGCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1C=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508284 | |
| Record name | 2-Azabicyclo[2.2.1]hept-5-ene--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63882-16-6 | |
| Record name | 2-Azabicyclo[2.2.1]hept-5-ene--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-azabicyclo[2.2.1]hept-5-ene hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Diels-Alder Reaction with Methanesulfonyl Cyanide
The most widely reported method involves a Diels-Alder reaction between 1,3-cyclopentadiene and methanesulfonyl cyanide, followed by hydrolysis and salt formation.
Key Steps :
- Diels-Alder Cycloaddition : Cyclopentadiene reacts with methanesulfonyl cyanide in dichloromethane at −20°C to +40°C, forming 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene.
- Acid-Catalyzed Hydrolysis : The adduct is hydrolyzed using acetic acid to cleave the methanesulfonyl group, yielding 2-azabicyclo[2.2.1]hept-5-en-3-one.
- Salt Formation : The lactam is reduced to the amine intermediate, which is then protonated with HCl to form the hydrochloride salt.
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature Range | −20°C to +40°C |
| Hydrolysis Catalyst | Acetic acid |
| Yield | High (>80%) |
| Source | EP0508352B1 patent |
Advantages :
- Stochiometric use of cyclopentadiene minimizes waste.
- Avoidance of explosive intermediates (e.g., p-toluenesulfonyl cyanide).
- Direct hydrolysis without isolating unstable intermediates.
Cyanogen Chloride-Mediated Synthesis
An alternative route employs cyanogen chloride (ClCN) as the electrophile.
Key Steps :
- Cycloaddition : Cyclopentadiene reacts with ClCN in methanol at 0–5°C, pH 4–5, catalyzed by NaOH.
- Hydrolysis and Crystallization : The product is hydrolyzed in acetate buffer, then recrystallized to yield the hydrochloride salt.
| Parameter | Value |
|---|---|
| Solvent | Methanol/water |
| pH | 4–5 |
| Temperature | 0–5°C |
| Yield | 95% (reported) |
| Source | CN107805217 patent |
Advantages :
- High yield under mild conditions.
- Scalable due to simple workup (filtration, recrystallization).
Sulfonyl Cyanide Variants
Generalized methods using substituted sulfonyl cyanides (R-SO₂CN) improve flexibility.
Key Steps :
- Continuous Mixing : R-SO₂CN (e.g., methanesulfonyl, tosyl) reacts with cyclopentadiene in a hydrocarbon solvent (e.g., toluene).
- pH-Controlled Hydrolysis : The adduct is hydrolyzed in a mixed solvent (water/hydrocarbon) at pH 4–7.
- Crystallization : The product is isolated via diisopropyl ether or methyl tert-butyl ether.
| Parameter | Value |
|---|---|
| Solvent | Toluene/water |
| pH | 4–7 |
| Yield | >80% (varies by R group) |
| Source | US4405787A patent |
Advantages :
- Modular synthesis for diverse sulfonyl groups.
- Minimal solvent usage enhances efficiency.
Stereochemical Control in Enantiomer Synthesis
For enantiopure derivatives (e.g., (1R,4S)-isomer), chiral resolution or stereoselective synthesis is employed.
Key Steps :
- Asymmetric Hydrogenation : Precursors (e.g., 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene) undergo hydrogenation using chiral catalysts.
- Salt Formation : The resolved amine is protonated with HCl.
| Parameter | Value |
|---|---|
| Catalyst | Chiral Pd/C or Rh-based catalysts |
| Yield | Moderate (requires optimization) |
| Source | Ambeed.com |
Advantages :
- Access to enantiomerically pure compounds for targeted applications.
- Utility in synthesizing bioactive analogs (e.g., Epibatidine derivatives).
Comparative Analysis of Methods
Critical Process Considerations
Safety :
Purification :
Scalability :
Recent Advances and Applications
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo[2.2.1]hept-5-ene hydrochloride undergoes various chemical reactions, including:
Oxidation: The double bond in the bicyclic structure can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated bicyclic amines.
Substitution: The nitrogen atom in the structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated bicyclic amines.
Substitution: N-alkylated and N-acylated derivatives.
Scientific Research Applications
Synthesis of Bioactive Compounds
Nucleoside Analogues:
One of the primary applications of 2-Azabicyclo[2.2.1]hept-5-ene hydrochloride is in the synthesis of carbocyclic nucleoside analogues. These analogues are of interest due to their antiviral and antitumor properties, making them potential candidates for chemotherapeutic agents. The compound serves as a versatile intermediate, facilitating the construction of complex nucleoside structures that exhibit enhanced biological activity compared to natural nucleosides .
Diels-Alder Reactions:
The compound can participate in Diels-Alder reactions, which are pivotal in constructing complex organic molecules. For instance, the aza Diels-Alder reaction has been successfully employed to synthesize derivatives of 2-azabicyclo[2.2.1]hept-5-ene, leading to the development of new compounds with potential pharmacological properties . This method allows for the introduction of various substituents, thereby modifying the biological activity of the resultant compounds.
Medicinal Chemistry
Antidiabetic Agents:
Recent studies have highlighted the potential of derivatives based on 2-Azabicyclo[2.2.1]hept-5-ene in developing new antidiabetic medications. For example, compounds derived from this bicyclic structure have shown promising results as DPP-4 inhibitors, which are crucial in managing type 2 diabetes by enhancing insulin secretion and decreasing glucagon levels . The structural modifications made to the azabicyclic framework have led to compounds with improved potency and selectivity.
Neuropharmacological Applications:
The compound's structure also lends itself to neuropharmacological research. For instance, derivatives have been explored for their potential as analgesics or cognitive enhancers, capitalizing on their ability to interact with neurotransmitter systems . The rigidity and unique stereochemistry of 2-Azabicyclo[2.2.1]hept-5-ene derivatives may contribute to their effectiveness in these roles.
Agricultural Chemistry
Herbicide Development:
Another significant application is in agricultural chemistry, where derivatives of 2-Azabicyclo[2.2.1]hept-5-ene are being investigated as herbicides and plant growth regulators. Specifically, 2-Azabicyclo[2.2.1]-hept-5-ene-2-acetic acid has been identified as an intermediate in synthesizing N-phosphonomethylglycine, a known herbicide effective at low application rates and biodegradable into harmless residues . This aspect highlights the compound's utility in sustainable agricultural practices.
Summary Table of Applications
| Application Area | Specific Uses | Key Compounds Derived |
|---|---|---|
| Medicinal Chemistry | Antiviral agents, antitumor agents | Carbocyclic nucleosides |
| DPP-4 Inhibitors | Antidiabetic medications | Neogliptin derivatives |
| Agricultural Chemistry | Herbicides and plant growth regulators | N-phosphonomethylglycine |
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.1]hept-5-ene hydrochloride involves its interaction with various molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Differences
2-Azabicyclo[2.2.0]hex-5-ene ([2.2.0] system) :
The [2.2.0] system () has a smaller bicyclic framework, leading to higher ring strain compared to the [2.2.1] system. This strain enhances reactivity in electrocyclic or photochemical reactions but reduces stability. The nitrogen atom’s position in the [2.2.0] system also limits its utility in stereoselective drug synthesis.2-Azabicyclo[2.2.2]oct-5-en-3-one ([2.2.2] system) :
The larger [2.2.2] ring system () reduces ring strain, enabling unique stereochemical outcomes. For example, cycloadditions with phenyl azide yield both exo and endo products, unlike the 100% exo selectivity observed in [2.2.1] systems .4-Thia-1-azabicyclo[3.2.0]heptane (Penicillin core) :
This sulfur-containing bicyclic system () is central to β-lactam antibiotics. The [3.2.0] framework and sulfur atom confer distinct electronic properties, enabling covalent binding to bacterial enzymes—a mechanism absent in nitrogen-only bicyclic systems.
Reactivity and Functionalization
- Phosphorylation :
The [2.2.1] system undergoes phosphorylation with diethyl chlorophosphate, yielding endo/exo isomers. The reaction mechanism involves a trigonal bipyramidal intermediate, with steric effects dictating isomer distribution . - Cycloadditions :
While [2.2.1] systems exhibit 100% exo-facial selectivity in 1,3-dipolar cycloadditions (e.g., with phenyl azide), [2.2.2] systems lack facial discrimination, enabling diverse stereoisomer formation . - Rearrangements :
N-Oxides of [2.2.1] systems undergo Meisenheimer rearrangements to form 2-oxa-3-azabicyclo[3.2.1]oct-6-ene derivatives under mild conditions .
Data Tables
Table 1: Physical Properties Comparison
| Property | 2-Azabicyclo[2.2.1]hept-5-ene | 2-Azabicyclo[2.2.0]hex-5-ene | 4-Thia-1-azabicyclo[3.2.0]heptane |
|---|---|---|---|
| Molecular Weight (g/mol) | 95.14 | 93.12 | 215.22 (penicillin core) |
| Density (g/cm³) | 1.006 | N/A | ~1.4 |
| Boiling Point (°C) | 137.6 | N/A | Decomposes |
Table 2: Key Reaction Outcomes
| Reaction | [2.2.1] System Outcome | [2.2.2] System Outcome |
|---|---|---|
| Phenyl Azide Cycloaddition | 100% exo products | Exo and endo products |
| Meisenheimer Rearrangement | Forms oxa-aza bicyclic product | Not observed |
Biological Activity
2-Azabicyclo[2.2.1]hept-5-ene hydrochloride, commonly referred to as Vince lactam, is a bicyclic compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Overview of the Compound
- Chemical Structure : The compound features a nitrogen atom integrated within a seven-membered ring structure, contributing to its unique reactivity and stability.
- Molecular Formula : CHClN
- Molecular Weight : 109.13 g/mol
- CAS Number : 63882-16-6
Target Interactions
This compound has been shown to interact with various biological targets, including enzymes and receptors, influencing multiple biochemical pathways:
- Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes involved in phosphorylation reactions, which can lead to significant alterations in cellular signaling and metabolism.
The compound’s structural characteristics allow it to engage with different biomolecules effectively:
- Phosphorylation Reactions : It participates in the formation of phosphorylbicycles, impacting cellular functions such as gene expression and signal transduction .
- Cellular Effects : Studies indicate that it can modulate cell signaling pathways, affecting processes like apoptosis and proliferation in various cell types .
Antiviral Properties
Recent studies have highlighted the potential antiviral activity of this compound, making it a candidate for further pharmacological exploration:
- Mechanism of Action : Its interaction with viral enzymes may inhibit viral replication, although specific pathways remain under investigation .
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
The compound has been evaluated for its DPP-4 inhibitory activity, which is crucial in managing hyperglycemia:
| Compound | DPP-4 Inhibition Activity | Reference |
|---|---|---|
| This compound | Potent inhibitor | |
| Other Analogues | Variable efficacy |
In Vitro Studies
Research has demonstrated that varying concentrations of the compound yield different biological responses:
- Low Concentrations : Minimal cellular effects observed.
- High Concentrations : Significant alterations in cellular functions, including apoptosis induction in cancer cell lines.
Animal Model Research
Dosage-dependent effects have been documented in animal studies:
- Therapeutic Effects : At lower doses, this compound shows beneficial effects without toxicity.
- Adverse Effects : Higher doses can lead to hepatotoxicity and nephrotoxicity, necessitating careful dosage management in therapeutic applications .
Conclusion and Future Directions
The biological activity of this compound presents promising avenues for pharmacological research, particularly concerning its enzyme inhibition capabilities and potential antiviral properties. Further studies are warranted to elucidate its mechanisms fully and optimize its therapeutic applications.
Q & A
Q. What are the critical safety protocols for handling 2-Azabicyclo[2.2.1]hept-5-ene hydrochloride in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and flame-retardant lab coats. Use respiratory protection if ventilation is insufficient .
- Emergency Measures:
- Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs .
- Skin/Eye Contact: Rinse immediately with water for ≥15 minutes; remove contaminated clothing .
- Storage: Store in a tightly sealed container in a well-ventilated, dry area away from oxidizers and ignition sources . Avoid exposure to light for derivatives like (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one .
Q. How can researchers ensure proper waste disposal of this compound?
Answer:
- Collect waste in chemically compatible containers labeled for hazardous organic salts.
- Dispose via licensed waste facilities adhering to local regulations. Avoid environmental release, particularly into waterways .
Q. What synthetic routes are available for preparing 2-Azabicyclo[2.2.1]hept-5-ene derivatives?
Answer:
- Base-Mediated Elimination: Stereospecific ring-opening of 2-(p-toluenesulfonyl)-exo-3-(trichloromethyl)-2-azabicyclo[2.2.1]hept-5-ene using lithium alkyls yields functionalized intermediates .
- Palladium-Catalyzed Amination: Efficient 1,2-aminoacyloxylation of cyclopentenes generates bridged aza-bicyclic scaffolds .
Advanced Research Questions
Q. How do stereochemical configurations influence the reactivity of 2-Azabicyclo[2.2.1]hept-5-ene derivatives?
Answer:
- Stereospecific Ring-Opening: The exo/endo configuration of substituents (e.g., trichloromethyl groups) dictates reaction pathways. For example, lithium alkyls selectively cleave exo-bonds, enabling chiral intermediate synthesis .
- Green Synthesis Optimization: Trans-4-hydroxy-L-proline derivatives can be converted to (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane via benzoylation, tosylation, and borane reduction, minimizing hazardous byproducts .
Q. What analytical methods are recommended for characterizing this compound derivatives?
Answer:
Q. How can researchers resolve contradictions in stability data for azabicyclo derivatives?
Answer:
- Case Study: While most derivatives require dry, ventilated storage , light-sensitive compounds like (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one demand dark conditions .
- Mitigation: Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to validate storage protocols for specific analogs.
Q. What pharmacological applications have been explored for azabicyclo scaffolds?
Answer:
Q. What computational tools support the design of novel azabicyclo-based compounds?
Answer:
- Molecular Docking: Predict binding affinities for target proteins (e.g., kinase inhibitors) using software like AutoDock .
- DFT Calculations: Analyze transition states in ring-opening reactions to optimize stereochemical outcomes .
Methodological Guidelines
Q. How to optimize reaction yields in palladium-catalyzed aza-bicyclic syntheses?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
